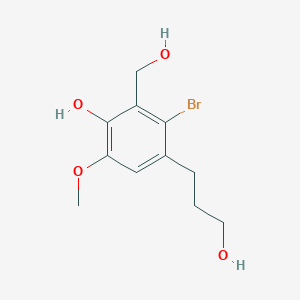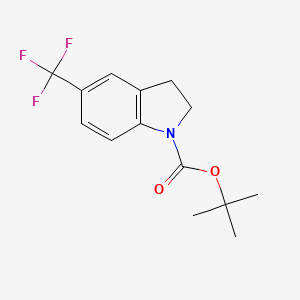
tert-Butyl 5-(trifluoromethyl)indoline-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 5-(trifluoromethyl)indoline-1-carboxylate: is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(trifluoromethyl)indoline-1-carboxylate typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
tert-Butyl Protection: The carboxyl group is protected using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 5-(trifluoromethyl)indoline-1-carboxylate can undergo oxidation reactions to form corresponding oxindoles.
Reduction: Reduction of the compound can lead to the formation of indoline derivatives with different substituents.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indoline nitrogen or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxindoles
Reduction: Reduced indoline derivatives
Substitution: N-alkyl or N-acyl indoline derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 5-(trifluoromethyl)indoline-1-carboxylate is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, the compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for investigating the interactions of indoline derivatives with biological targets.
Medicine: The compound is explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities. Its metabolic stability and lipophilicity make it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties contribute to the design of novel functional materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 5-(trifluoromethyl)indoline-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, leading to modulation of their activity. The indoline core can interact with various enzymes and receptors, influencing signaling pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl indoline-1-carboxylate
- tert-Butyl 1-indolecarboxylate
- N-(tert-Butoxycarbonyl)-2,3-dihydroindole
Comparison: tert-Butyl 5-(trifluoromethyl)indoline-1-carboxylate stands out due to the presence of the trifluoromethyl group, which imparts unique properties such as increased lipophilicity and metabolic stability. This makes it more suitable for applications in drug design compared to its non-fluorinated counterparts .
Eigenschaften
IUPAC Name |
tert-butyl 5-(trifluoromethyl)-2,3-dihydroindole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c1-13(2,3)20-12(19)18-7-6-9-8-10(14(15,16)17)4-5-11(9)18/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVLJWMWOYYUGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B15062996.png)
![Acetamide, N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]-](/img/structure/B15063002.png)
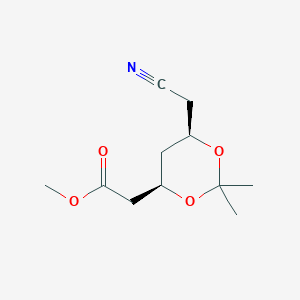
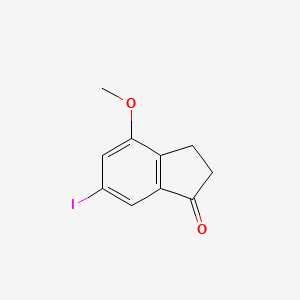
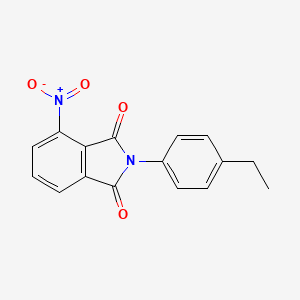
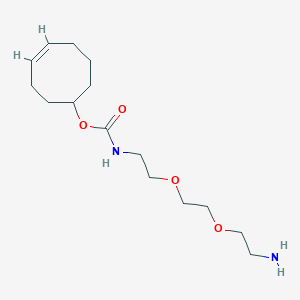
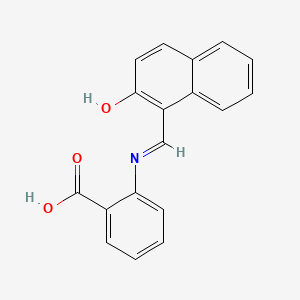
![Ethyl 3'-hydroxy-4'-oxo-4',6',7',8'-tetrahydrospiro[cyclopentane-1,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate](/img/structure/B15063042.png)
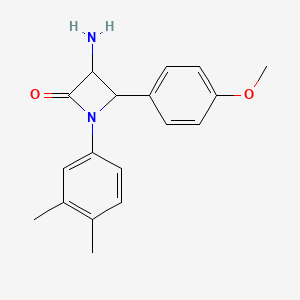
![4-[3-(Dimethylamino)propyl]-1-ethyl-3-methyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B15063054.png)
![5-Chloro-2-[1-(naphthalen-1-yl)ethyl]-1,2-thiazol-3(2H)-one](/img/structure/B15063061.png)
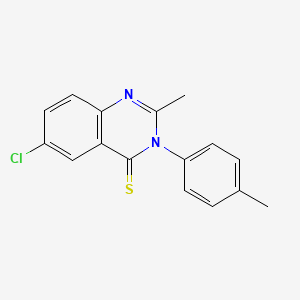
![(1R,4R)-4-(2-((R)-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol](/img/structure/B15063082.png)
